molecular formula C19H18N2O3S B3738701 N-{[(4-acetylphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide

N-{[(4-acetylphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide

Cat. No. B3738701
M. Wt: 354.4 g/mol
InChI Key: SIZBZYHXNDIQDR-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-acetylphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide, commonly known as AT-101, is a small molecule inhibitor that has gained significant attention in the field of cancer research. AT-101 is a member of the BH3 mimetic drug class, which targets the BCL-2 family of proteins.

Mechanism of Action

AT-101 works by mimicking the BH3 domain of pro-apoptotic proteins, which binds to anti-apoptotic proteins such as BCL-2, BCL-XL, and MCL-1. By binding to these proteins, AT-101 prevents their interaction with pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. This results in the release of cytochrome c from the mitochondria, which activates caspases and ultimately leads to cell death.
Biochemical and Physiological Effects:
AT-101 has been shown to have significant biochemical and physiological effects in cancer cells. It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. AT-101 has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. Additionally, AT-101 has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

AT-101 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in a standard laboratory setup. It has also been extensively studied for its anticancer properties, and its mechanism of action is well understood. However, there are some limitations to using AT-101 in lab experiments. It has been shown to have off-target effects, which can lead to toxicity in normal cells. Additionally, its efficacy in vivo has not been well established, and further studies are needed to determine its safety and efficacy in animal models.

Future Directions

There are several future directions for the research on AT-101. One area of research is to study its efficacy in combination with other anticancer drugs, such as chemotherapy and radiation therapy. Another area of research is to study its efficacy in animal models and clinical trials. Additionally, further studies are needed to determine its safety and efficacy in normal cells and to identify potential biomarkers for patient selection. Overall, AT-101 has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for cancer treatment.

Scientific Research Applications

AT-101 has been extensively studied for its anticancer properties. It has been shown to induce apoptosis in cancer cells by targeting the BCL-2 family of proteins, which are known to play a critical role in cell survival. AT-101 has been tested in various cancer cell lines, including breast cancer, prostate cancer, and leukemia, and has shown promising results in inhibiting tumor growth.

properties

IUPAC Name

(E)-N-[(4-acetylphenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-13(22)15-6-8-16(9-7-15)20-19(25)21-18(23)12-5-14-3-10-17(24-2)11-4-14/h3-12H,1-2H3,(H2,20,21,23,25)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZBZYHXNDIQDR-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{[(4-acetylphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide
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N-{[(4-acetylphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide
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N-{[(4-acetylphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide
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N-{[(4-acetylphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide
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N-{[(4-acetylphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide
Reactant of Route 6
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N-{[(4-acetylphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide

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